molecular formula C17H18N5O+ B054524 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium CAS No. 120722-00-1

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

Cat. No.: B054524
CAS No.: 120722-00-1
M. Wt: 308.36 g/mol
InChI Key: DQDJEDCCLRCCEB-UHFFFAOYSA-N
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Description

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a complex organic compound characterized by its unique structure, which includes an azido group attached to a phenyl ring, a methoxy group, and a trimethylimidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3-azidophenol and 1,2,3-trimethylimidazolium.

    Formation of the Methoxy Linkage: 3-Azidophenol is reacted with a suitable methoxyating agent under controlled conditions to form 3-azidophenylmethanol.

    Coupling Reaction: The 3-azidophenylmethanol is then coupled with 1,2,3-trimethylimidazolium under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study biological processes involving azido groups. It can be incorporated into biomolecules to track their interactions and pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The azido group can be used for bioorthogonal chemistry, enabling the development of targeted drug delivery systems.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium depends on its application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and imaging techniques.

Comparison with Similar Compounds

Similar Compounds

    8-(3-Aminophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Similar structure but with an amino group instead of an azido group.

    8-(3-Nitrophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Contains a nitro group instead of an azido group.

    8-(3-Hydroxyphenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Features a hydroxy group in place of the azido group.

Uniqueness

The presence of the azido group in 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different functional groups. This unique feature allows for specific and efficient chemical modifications, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

8-[(3-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJEDCCLRCCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152975
Record name 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120722-00-1
Record name 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120722001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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